![molecular formula C20H30O3 B14710109 (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one CAS No. 20237-54-1](/img/structure/B14710109.png)
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one typically involves multiple steps, including the formation of the indeno[5,4-f]chromen core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and reduction steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one include other indeno[5,4-f]chromen derivatives and related polycyclic compounds.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and fused rings, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct features and potential advantages in various applications.
Eigenschaften
CAS-Nummer |
20237-54-1 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C20H30O3/c1-12(21)14-5-6-15-13-4-7-17-20(3,11-9-18(22)23-17)16(13)8-10-19(14,15)2/h13-17H,4-11H2,1-3H3/t13-,14+,15-,16-,17+,19+,20+/m0/s1 |
InChI-Schlüssel |
GCEHEWIASHOPAU-BDVJJGLGSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)O4)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)O4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


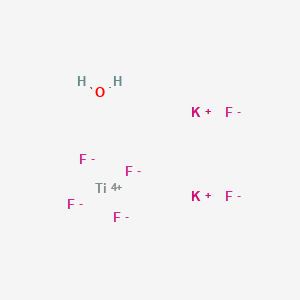
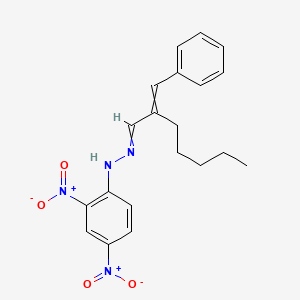
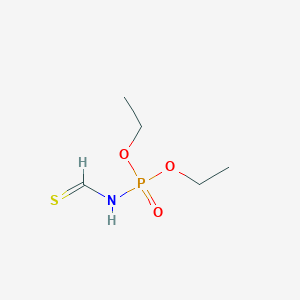

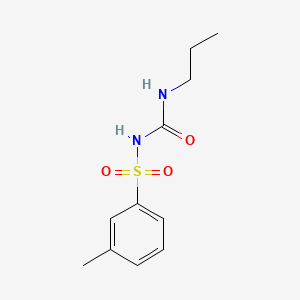
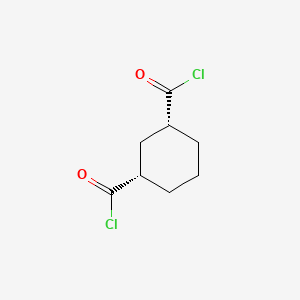
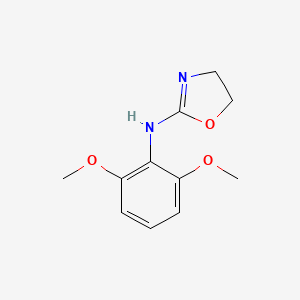
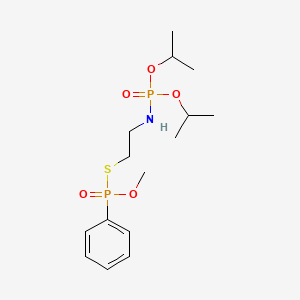

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
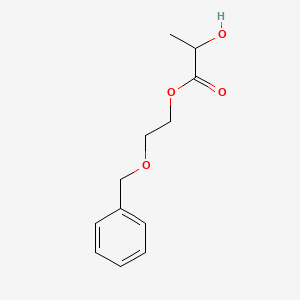
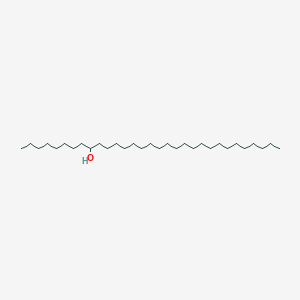
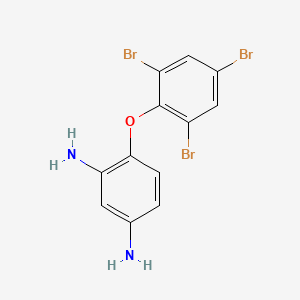
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
